Cas no 1807041-64-0 (2-Bromo-6-ethoxytoluene)

2-Bromo-6-ethoxytoluene is a brominated aromatic compound featuring an ethoxy substituent adjacent to a methyl group on a benzene ring. This structure makes it a valuable intermediate in organic synthesis, particularly for constructing complex molecules in pharmaceuticals and agrochemicals. The bromine atom offers a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Heck couplings, while the ethoxy group enhances solubility and influences electronic properties. Its stability under standard conditions and well-defined reactivity profile ensure consistent performance in synthetic applications. The compound is typically handled under inert conditions to preserve its integrity, making it suitable for precision-driven chemical processes.
2-Bromo-6-ethoxytoluene structure
2-Bromo-6-ethoxytoluene structure
Product Name:2-Bromo-6-ethoxytoluene
CAS No:1807041-64-0
MF:C9H11BrO
MW:215.087042093277
CID:5001012
PubChem ID:119010643
Update Time:2025-10-28

2-Bromo-6-ethoxytoluene Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-6-ethoxytoluene
    • 1-Bromo-3-ethoxy-2-methylbenzene
    • BrC1=C(C(=CC=C1)OCC)C
    • Inchi: 1S/C9H11BrO/c1-3-11-9-6-4-5-8(10)7(9)2/h4-6H,3H2,1-2H3
    • InChI Key: MZSYAGJGFKIUHB-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1C)OCC

Computed Properties

  • Exact Mass: 213.99933g/mol
  • Monoisotopic Mass: 213.99933g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 9.2

2-Bromo-6-ethoxytoluene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
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1807041-64-0 97%
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abcr
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abcr
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Additional information on 2-Bromo-6-ethoxytoluene

Professional Introduction to 2-Bromo-6-ethoxytoluene (CAS No. 1807041-64-0)

2-Bromo-6-ethoxytoluene, with the chemical identifier CAS No. 1807041-64-0, is a significant compound in the realm of organic synthesis and pharmaceutical research. This aromatic brominated ether derivative has garnered attention due to its versatile applications in the development of novel materials and bioactive molecules. The compound's unique structural features, comprising a bromine substituent at the 2-position and an ethoxy group at the 6-position of a toluene backbone, make it a valuable intermediate in synthetic chemistry.

The< strong>chemical structure of 2-bromo-6-ethoxytoluene exhibits a balance of electrophilic and nucleophilic sites, which are exploited in various synthetic pathways. The bromine atom at the para position relative to the ethoxy group enhances its reactivity in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, facilitating the construction of complex molecular architectures. These reactions are pivotal in medicinal chemistry for generating biaryl compounds, which are prevalent in many pharmacologically active agents.

In recent years, there has been a surge in research focusing on the development of< strong>aromatic brominated compounds as key building blocks for drug discovery. The< strong>CAS No. 1807041-64-0 compound has been utilized in several innovative studies aimed at identifying new therapeutic entities. For instance, researchers have explored its potential as a precursor in synthesizing kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The ethoxy group imparts steric and electronic modulation, allowing for fine-tuning of binding interactions with biological targets.

The< strong>synthetic utility of 2-bromo-6-ethoxytoluene extends beyond pharmaceutical applications. It has been employed in the preparation of liquid crystals and organic semiconductors due to its rigid aromatic framework and tunable electronic properties. These materials are essential in advanced display technologies and electronic devices, highlighting the compound's relevance in material science. The ability to functionalize both bromine and ethoxy positions provides chemists with a high degree of flexibility in designing novel materials with tailored properties.

Recent advancements in< strong>green chemistry have also influenced the use of 2-bromo-6-ethoxytoluene. Researchers are increasingly adopting catalytic methods that minimize waste and improve yields, aligning with sustainable practices. For example, palladium-catalyzed reactions have been optimized for the transformation of this compound into more complex derivatives under mild conditions. Such innovations underscore the importance of< strong>CAS No. 1807041-64-0 as a cornerstone intermediate in modern synthetic protocols.

The< strong-pharmaceutical significance of this compound is further underscored by its role in generating enantiomerically pure compounds through asymmetric synthesis techniques. Chiral auxiliaries or catalysts can be employed to selectively functionalize one face of the aromatic ring, leading to enantiomerically enriched products that exhibit enhanced biological activity. This approach is particularly valuable in drug development, where stereochemistry often dictates efficacy and safety profiles.

In conclusion, 2-bromo-6-ethoxytoluene (CAS No. 1807041-64-0) represents a versatile and indispensable compound in both pharmaceutical and material sciences. Its unique structural attributes enable diverse synthetic transformations, making it a preferred choice for researchers aiming to develop novel bioactive molecules and advanced materials. As methodologies evolve towards greater efficiency and sustainability, the< strong>CAS No. 1807041-64-0 compound will continue to play a pivotal role in driving innovation across multiple scientific disciplines.

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